molecular formula C20H18N2O5 B15006767 Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone

Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone

Cat. No.: B15006767
M. Wt: 366.4 g/mol
InChI Key: LNOLYFKXLXRILF-UHFFFAOYSA-N
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Description

3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is a complex organic compound that features a unique combination of benzodioxole, dioxazinan, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves multiple steps, starting with the preparation of the benzodioxole and indole precursors. One common method involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For example, as a potential COX inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is unique due to the presence of the dioxazinan ring, which may confer additional biological activities and enhance its interaction with molecular targets.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone

InChI

InChI=1S/C20H18N2O5/c1-12-10-22(19(23)13-6-7-17-18(8-13)25-11-24-17)27-20(26-12)15-9-21-16-5-3-2-4-14(15)16/h2-9,12,20-21H,10-11H2,1H3

InChI Key

LNOLYFKXLXRILF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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